2-Chloroethyl methyl ether

Overview

Description

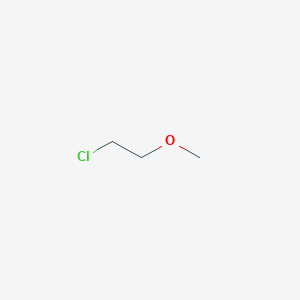

Chemical Identity: 2-Chloroethyl methyl ether (CAS 627-42-9) is a halogenated ether with the molecular formula C₃H₇ClO and a molecular weight of 94.54 g/mol. Its IUPAC name is 1-chloro-2-methoxyethane, and it is also known as methyl 2-chloroethyl ether. The compound’s structure consists of a two-carbon chain with a chlorine atom on the terminal carbon and a methoxy group (-OCH₃) on the adjacent carbon .

Preparation Methods

Primary Synthetic Route: Thionyl Chloride-Mediated Chlorination

Reaction Mechanism

The synthesis of 2-chloroethyl methyl ether proceeds via nucleophilic substitution, where the hydroxyl group (-OH) of ethylene glycol monomethyl ether (HOCH₂CH₂OCH₃) is replaced by a chloride ion. Thionyl chloride acts as both the chlorinating agent and a dehydrating agent, with toluidine (C₆H₅NH₂) serving as a base to neutralize hydrochloric acid (HCl) byproducts . The reaction is summarized as:

2\text{CH}2\text{OCH}3 + \text{SOCl}2 \xrightarrow{\text{toluidine}} \text{ClCH}2\text{CH}2\text{OCH}3 + \text{SO}2 \uparrow + \text{HCl} \uparrow

Optimal Reaction Conditions

The process requires anhydrous conditions to prevent side reactions. Key parameters include:

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 60–70°C | Balances reaction rate and safety |

| Molar Ratio (SOCl₂) | 1.1:1 (SOCl₂:substrate) | Ensures complete conversion |

| Catalyst (Toluidine) | 5–10 mol% | Neutralizes HCl, drives equilibrium |

| Reaction Time | 3–4 hours | Maximizes yield without degradation |

Under these conditions, yields exceed 85%, with purity >95% after distillation .

Workup and Purification

Post-reaction, excess thionyl chloride and toluidine are removed via vacuum distillation. The crude product is washed with sodium bicarbonate to neutralize residual acid, followed by fractional distillation under reduced pressure (boiling point: 125–130°C at 760 mmHg) .

Alternative Methods and Comparative Analysis

Hydrochloric Acid Gas Method

Industrial-Scale Production

Process Intensification

Large-scale production employs continuous-flow reactors to enhance heat and mass transfer. Key modifications include:

-

Precise Temperature Control : Jacketed reactors maintain 65°C ± 2°C.

-

Automated Feed Systems : Ensure stoichiometric accuracy of SOCl₂ and substrate.

-

In-Line Distillation : Separates product immediately after reaction completion .

Quality Control Metrics

Industrial batches are validated using:

-

Gas Chromatography (GC) : Purity ≥98%.

-

Karl Fischer Titration : Water content <0.1%.

-

Density and Refractive Index : Confirm structural consistency (density: 1.08 g/cm³; refractive index: 1.422) .

Challenges and Innovations

Byproduct Management

Dichlorodiethyl ether (ClCH₂CH₂OCH₂CH₂Cl) forms via over-chlorination if SOCl₂ is in excess. Strategies to mitigate this include:

-

Staged Addition of SOCl₂ : Reduces localized excess.

-

Catalyst Optimization : Higher toluidine concentrations (up to 15 mol%) suppress side reactions .

Green Chemistry Approaches

Recent advancements explore replacing thionyl chloride with less hazardous agents like oxalyl chloride [(COCl)₂]. Preliminary studies show comparable yields but require higher temperatures (80–90°C) .

Chemical Reactions Analysis

2-Chloroethyl methyl ether undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

Oxidation Reactions: It can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: It can be reduced to form alcohols. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases.

Scientific Research Applications

Applications in Organic Synthesis

CEME is primarily utilized as an alkylating agent in organic synthesis. It plays a crucial role in introducing the methoxymethyl ether (MOM) protecting group, which is essential for various synthetic pathways. This application is particularly valuable in the synthesis of complex organic molecules where protection of functional groups is necessary .

Synthesis of Acyclic Nucleosides

One notable application of CEME is in the synthesis of acyclic nucleosides, specifically thieno[2,3-d]pyrimidine derivatives. These compounds have potential therapeutic applications, particularly in antiviral and anticancer research . The reaction typically involves the use of CEME to facilitate the formation of nucleoside structures that are resistant to enzymatic degradation.

Use in Dye Intermediates

CEME serves as an important intermediate in the dye industry. It is involved in the synthesis of various synthetic dyes, particularly those classified under disperse dyes. The compound's ability to react with other substrates makes it a versatile building block for creating colored compounds used in textiles and other materials .

Agricultural Chemicals

In agriculture, CEME is utilized as an intermediate for synthesizing various agrochemicals. Its reactivity allows it to be used in the development of herbicides and pesticides, contributing to improved crop protection and yield .

Case Studies

-

Synthesis Methodology :

A novel synthesis method for CEME involves chlorination reactions using ethylene glycol methyl ether as a starting material. This method has shown higher yields and purity compared to traditional methods, making it more suitable for industrial applications . -

Pharmaceutical Research :

In a study focused on antiviral agents, researchers utilized CEME to synthesize modified nucleosides that exhibited enhanced biological activity against viral infections. This highlights the compound's potential role in drug development . -

Environmental Impact :

Investigations into the environmental fate of CEME revealed its persistence in certain conditions, necessitating studies on its biodegradation pathways and ecological effects when used as an agricultural chemical .

Mechanism of Action

The mechanism of action of 2-Chloroethyl methyl ether involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various chemical synthesis processes .

Comparison with Similar Compounds

Physical Properties :

Applications :

Primarily used as an alkylating agent in organic synthesis, it serves as a precursor for heterocyclic compounds, such as pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives, which exhibit antimicrobial activity .

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Chloroethyl Methyl Ether and Analogues

Bis(2-Chloroethyl) Ether

- Structural Differences : Contains two chloroethyl groups, increasing molecular weight and polarity compared to this compound.

- Toxicity: Classified as a carcinogen (IARC Group 2B) due to genotoxic effects in rodents and humans. Chronic exposure causes respiratory and dermal irritation .

- Environmental Impact : Persistent in soil and water; regulated under EPA guidelines due to bioaccumulation risks .

2-Chloroethyl m-Tolyl Ether

- Structural Differences : Substitution of the methoxy group with an aromatic m-tolyl group enhances stability and lipophilicity.

Chloromethyl Methyl Ether (CMME)

- Structural Differences : Smaller molecule with a chloromethyl group directly attached to the ether oxygen.

- Hazards: Extremely carcinogenic (linked to lung cancer); OSHA mandates enclosed systems and respiratory protection during handling .

Research Findings and Regulatory Insights

- Synthetic Utility : this compound is preferred over bis(2-chloroethyl) ether in drug synthesis due to lower toxicity .

- Toxicity Hierarchy :

- Most Hazardous : Chloromethyl methyl ether > bis(2-chloroethyl) ether > this compound.

- Regulatory Status : Chloromethyl methyl ether is restricted under OSHA 1910.1006, while bis(2-chloroethyl) ether is monitored under EPA IRIS .

Biological Activity

2-Chloroethyl methyl ether (CEME), also known as chloroethyl methyl ether, is a chemical compound with significant biological activity, particularly in the context of its toxicity and potential carcinogenic effects. This article provides a comprehensive overview of the biological activity associated with CEME, including its health hazards, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClO

- Molecular Weight : 94.54 g/mol

- CAS Registry Number : 627-42-9

- Other Names : 2-Methoxyethyl chloride; Ethane, 1-chloro-2-methoxy-; Methyl 2-chloroethyl ether

CEME acts primarily as an alkylating agent, which means it can form covalent bonds with nucleophilic sites on DNA and proteins. This property contributes to its cytotoxic effects and potential carcinogenicity. Alkylating agents are known to cause DNA damage, leading to mutations that can result in cancer.

Acute Effects

Acute exposure to CEME can lead to severe irritation of the skin, eyes, mucous membranes, and respiratory tract. Symptoms include:

- Sore throat

- Difficulty breathing

- Fever and chills

- Severe skin and eye irritation

In animal studies, CEME has demonstrated high acute toxicity through inhalation exposure .

Chronic Effects

Chronic exposure is associated with long-term respiratory issues such as chronic bronchitis. Epidemiological studies have reported increased incidences of respiratory cancers among workers exposed to CEME .

Carcinogenicity

The Environmental Protection Agency (EPA) classifies CEME as a Group A known human carcinogen based on numerous case reports and epidemiological studies indicating increased lung cancer rates among occupationally exposed individuals . Animal studies have also shown increased incidences of lung tumors in mice, rats, and hamsters following inhalation exposure .

Occupational Exposure

A notable case study involved workers in chemical manufacturing who were exposed to CEME. The study found a statistically significant increase in respiratory cancer cases compared to the general population. The findings highlighted the need for stringent occupational safety measures when handling this compound .

Animal Studies

Animal studies have been pivotal in understanding the carcinogenic potential of CEME. Inhalation studies conducted on rodents revealed a direct correlation between exposure duration and tumor incidence, reinforcing concerns about its use in industrial applications .

Research Findings

Recent research has focused on the synthesis of derivatives of CEME for various applications, including its role as a precursor in the production of pharmaceuticals. However, these applications must be balanced against its toxicological profile.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Chloroethyl methyl ether?

Methodological Answer: The compound can be synthesized via nucleophilic substitution by reacting 2-chloroethanol with methanol under basic conditions. Sodium hydroxide (NaOH) is commonly used to deprotonate methanol, enhancing its nucleophilicity. A typical protocol involves:

- Refluxing at 60–70°C for 4–6 hours.

- Neutralizing excess base post-reaction to isolate the product .

Table 1. Synthesis Parameters

| Reactant | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloroethanol | NaOH | Methanol | 60–70 | ~70–75* |

| *Estimated from analogous reactions with 2-chloroethanol and alcohols . |

Q. What safety protocols are critical when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, protocols for structurally similar chloroalkyl ethers (e.g., bis(2-chloroethyl) ether) should be followed:

- Engineering Controls: Use fume hoods with ≥100 ft/min airflow to prevent vapor accumulation .

- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Emergency Measures: Immediate decontamination via safety showers and eyewash stations within 10 seconds of exposure .

- Waste Disposal: Collect contaminated materials in sealed containers labeled for halogenated waste .

Q. How can gas chromatography (GC) parameters be optimized for analyzing this compound?

Methodological Answer: Optimal GC conditions for chloroalkyl ethers include:

- Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film) for polar-nonpolar separation.

- Oven Program: 40°C (2 min) → 10°C/min → 250°C (5 min).

- Detection: Flame ionization detector (FID) at 300°C for sensitivity .

Table 2. GC Analysis Parameters

| Parameter | Setting |

|---|---|

| Injection Volume | 1 µL (splitless mode) |

| Carrier Gas | Helium, 1.2 mL/min |

| Retention Time | ~8.5 min* |

| *Estimated from bis(2-chloroethyl) ether retention data . |

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in SN2 reactions?

Methodological Answer: The chloroethyl group’s steric hindrance reduces SN2 reactivity compared to less substituted analogs. Electronic effects dominate in polar aprotic solvents (e.g., DMSO), where the leaving group (Cl⁻) is stabilized. Kinetic studies on bis(2-chloroethyl) ether show a reaction rate (k) of 1.2 × 10⁻³ M⁻¹s⁻¹ in ethanol, suggesting similar behavior for this compound .

Q. How should researchers address contradictions in toxicological data for chloroalkyl ethers?

Methodological Answer: Conflicting data (e.g., bis(2-chloroethyl) ether’s neurotoxicity in mice vs. inconclusive human carcinogenicity ) necessitate:

- In Vitro Assays: Use Ames tests with TA100 strains to assess mutagenicity.

- Comparative Metabolism: Analyze cytochrome P450-mediated oxidation pathways across species.

- Dose-Response Modeling: Apply benchmark dose (BMD) software to reconcile low-dose extrapolation uncertainties .

Q. What advanced techniques resolve trace impurities in this compound?

Methodological Answer: High-resolution LC-MS/MS with a C18 column (2.6 µm, 100 Å) and electrospray ionization (ESI+) detects impurities (e.g., residual 2-chloroethanol) at <1 ppm. Key parameters:

Properties

IUPAC Name |

1-chloro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIGGAHUZJWQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060840 | |

| Record name | 1-Chloro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MSDSonline] | |

| Record name | beta-Chloroethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

92-93 °C | |

| Record name | BETA-CHLOROETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER; VERY SOL IN ETHER | |

| Record name | BETA-CHLOROETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0345 @ 20 °C/4 °C | |

| Record name | BETA-CHLOROETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

627-42-9 | |

| Record name | 2-Chloroethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloroethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U890TJ10YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-CHLOROETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.